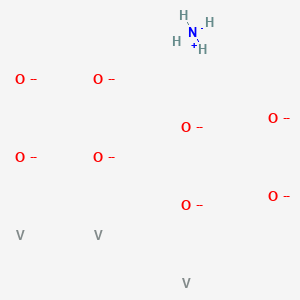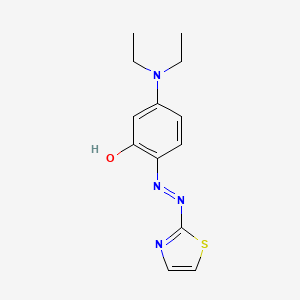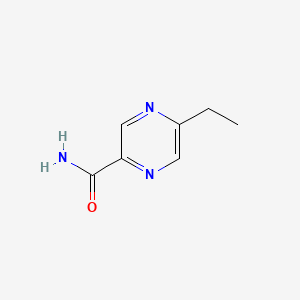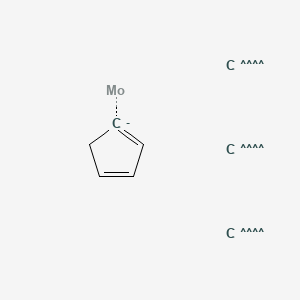![molecular formula C23H30N2O4 B577156 methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate CAS No. 14509-92-3](/img/structure/B577156.png)
methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitraciliatine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is one of several diastereomers of mitragynine, which is known for its analgesic properties. Mitraciliatine has been studied for its potential therapeutic effects, particularly in pain management, due to its interaction with opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mitraciliatine involves the extraction of alkaloids from the leaves of Mitragyna speciosa. The extraction process typically employs solvent extraction methods, such as rapid solvent extraction and ultrasound-assisted extraction. These methods are chosen for their efficiency in yielding high-purity compounds .
Industrial Production Methods: Industrial production of mitraciliatine follows similar extraction techniques but on a larger scale. The process involves the use of organic solvents and advanced purification techniques, such as chromatography, to isolate and purify the compound. The conditions are optimized to ensure maximum yield and purity while minimizing the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: Mitraciliatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, altering the compound’s activity.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions include various derivatives of mitraciliatine, each with unique pharmacological profiles. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a model compound for studying the structure-activity relationship of indole alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Explored for its analgesic properties and potential use in pain management, particularly as an alternative to traditional opioids.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Mitraciliatine exerts its effects primarily through its interaction with opioid receptors, specifically the μ-opioid receptor and κ-opioid receptor. It acts as a partial agonist at the μ-opioid receptor and an agonist at the κ-opioid receptor. This interaction modulates pain perception and provides analgesic effects without the severe side effects associated with traditional opioids .
Comparison with Similar Compounds
Mitragynine: The primary alkaloid in Mitragyna speciosa, known for its potent analgesic effects.
Speciogynine: Another diastereomer of mitragynine with similar pharmacological properties.
Speciociliatine: Shares structural similarities with mitraciliatine and exhibits comparable biological activities.
Uniqueness: Mitraciliatine is unique due to its specific stereochemical configuration, which influences its interaction with opioid receptors and its pharmacological profile. Unlike its diastereomers, mitraciliatine has been shown to have a distinct balance of efficacy and safety, making it a promising candidate for further research and development .
Properties
CAS No. |
14509-92-3 |
|---|---|
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (E)-2-[(2S,3R,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19+/m0/s1 |
InChI Key |
LELBFTMXCIIKKX-CGJCNEAHSA-N |
SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


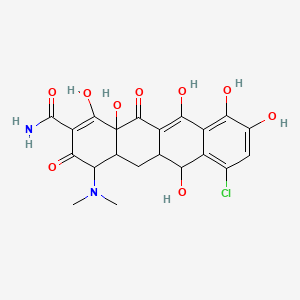
![PROPIONIC ACID SODIUM SALT, [2-14C]](/img/new.no-structure.jpg)
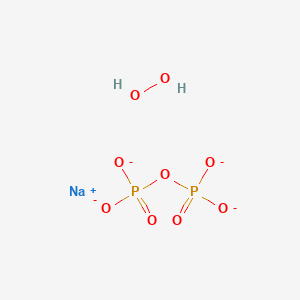
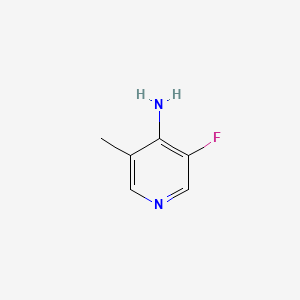
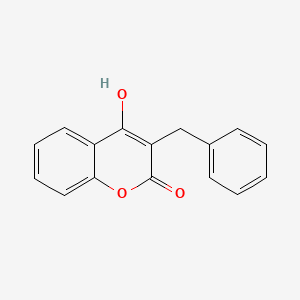
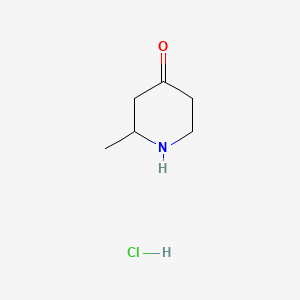
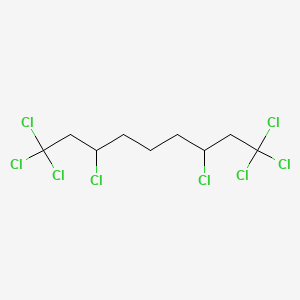

![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)
